

Technical Guide: 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride

Cat. No.: B1323554

[Get Quote](#)

CAS Number: 1134691-04-5

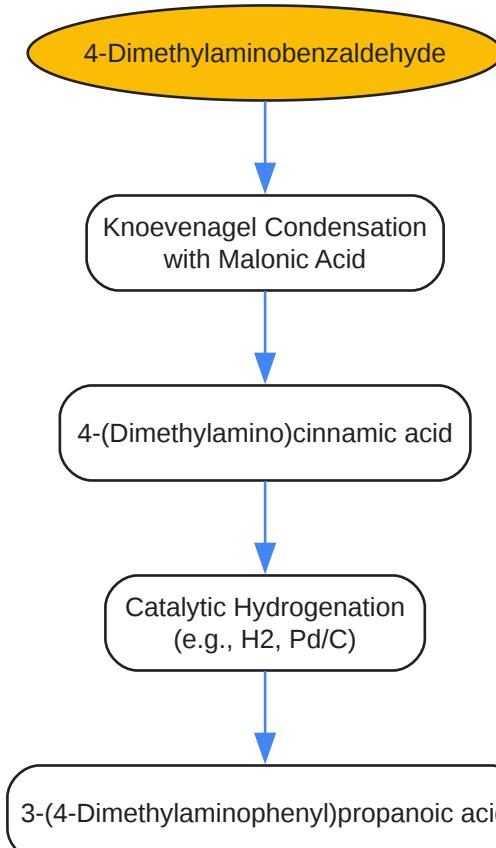
For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available, in-depth technical data, including specific experimental protocols, quantitative analytical data, and detailed biological activity for **3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride**, is limited. A major supplier, Sigma-Aldrich, notes that they do not collect analytical data for this specific product. This guide, therefore, provides a comprehensive overview based on the known properties of the compound, general synthetic and analytical methodologies for structurally related molecules, and the established biological activities of the broader class of aryl propionic acid derivatives.

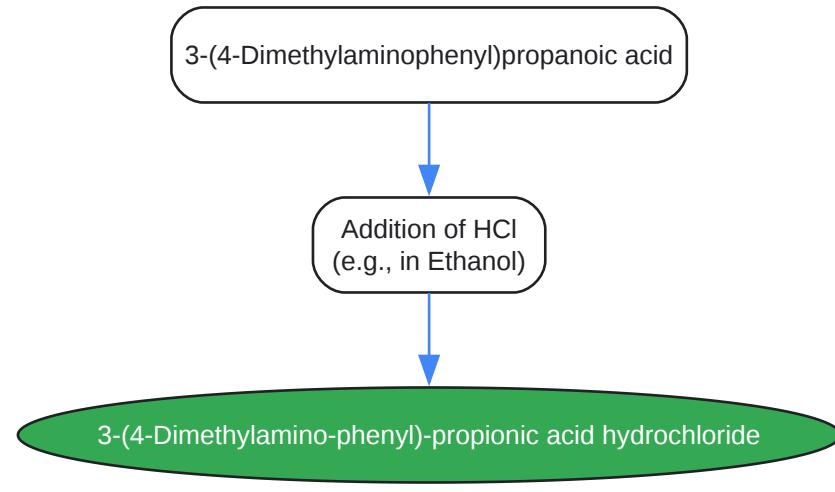
Physicochemical Properties

The fundamental physicochemical properties of **3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride** are summarized below. This information is crucial for its handling, formulation, and application in a research setting.

Property	Value	Source
CAS Number	1134691-04-5	[1]
Molecular Formula	C ₁₁ H ₁₆ CINO ₂	[1] [2]
Molecular Weight	229.70 g/mol	[2] [3]
Appearance	Solid (form)	[3]
Synonyms	Benzenepropanoic acid, 4-(dimethylamino)-, hydrochloride (1:1)	[1]


Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of **3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride** is not readily available in published literature, a plausible synthetic route can be proposed based on established organic chemistry principles for analogous compounds. A common approach would involve the modification of a precursor molecule.


Proposed Synthetic Pathway

A potential synthetic route could involve the reductive amination of a suitable keto-acid or the reduction of a corresponding cinnamic acid derivative, followed by hydrochloride salt formation.

Synthesis of 3-(4-Dimethylaminophenyl)propanoic acid

Hydrochloride Salt Formation

[Click to download full resolution via product page](#)

Proposed Synthetic Workflow

General Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-(4-Dimethylaminophenyl)propanoic acid

A mixture of 4-(dimethylamino)cinnamic acid and a palladium-on-carbon catalyst in a suitable solvent (e.g., ethanol) would be subjected to hydrogenation. The reaction progress would be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Upon completion, the catalyst would be filtered off, and the solvent removed under reduced pressure to yield the crude propanoic acid derivative.

Step 2: Formation of the Hydrochloride Salt

The crude 3-(4-Dimethylaminophenyl)propanoic acid would be dissolved in a suitable solvent like ethanol. A solution of hydrochloric acid in ethanol would then be added. The hydrochloride salt would precipitate out of the solution and could be collected by filtration, washed with a non-polar solvent like hexane, and dried.^[4]

Purification: Recrystallization from a suitable solvent system (e.g., ethanol/ether) would be employed to purify the final product.

Analytical Characterization

The identity and purity of **3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride** would be confirmed using standard analytical techniques. The following table summarizes the expected analytical data based on its chemical structure.

Technique	Expected Observations
¹ H NMR	Signals corresponding to the aromatic protons, the aliphatic chain protons (-CH ₂ -CH ₂ -), and the N-methyl protons. The integration of these signals would be consistent with the number of protons in each environment.
¹³ C NMR	Resonances for the aromatic carbons, the aliphatic carbons, the N-methyl carbons, and the carbonyl carbon of the carboxylic acid.
Mass Spectrometry (MS)	The mass spectrum would show the molecular ion peak corresponding to the free base, 3-(4-Dimethylaminophenyl)propanoic acid.
HPLC	A single major peak in the chromatogram would indicate the purity of the compound.
Infrared (IR) Spectroscopy	Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-H stretches of the aromatic and aliphatic groups, and C-N stretches.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is not available, the broader class of aryl propionic acid derivatives is known for a range of biological activities. Furthermore, the presence of the dimethylamino-phenyl moiety suggests potential interactions with various biological targets.

Areas for Investigation

- Antimicrobial and Antifungal Activity: Recent studies on derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown promising antimicrobial and antifungal properties.^[5]

- Anticancer and Antioxidant Properties: The same class of compounds has also been investigated for potential anticancer and antioxidant activities.[6]
- Neurological Activity: The structural similarity to some neurotransmitter precursors and other neuroactive compounds suggests that it could be investigated for effects on the central nervous system.

Hypothetical Mechanism of Action

Given the structural motifs, a hypothetical mechanism could involve the interaction of the compound with a specific receptor or enzyme. For instance, it could act as a ligand for a G-protein coupled receptor (GPCR), initiating a downstream signaling cascade.

[Click to download full resolution via product page](#)

Hypothetical Signaling Pathway

Conclusion and Future Directions

3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride is a commercially available compound with a defined chemical structure. However, a significant gap exists in the scientific literature regarding its detailed synthesis, analytical characterization, and biological activity. Future research should focus on:

- Developing and publishing a detailed, optimized synthesis and purification protocol.
- Performing comprehensive analytical characterization (NMR, MS, HPLC, etc.) to establish a reference dataset.
- Screening the compound for a range of biological activities, particularly in the areas of oncology, microbiology, and neuroscience, based on the known activities of structurally related molecules.
- Investigating its mechanism of action to identify potential molecular targets and signaling pathways.

This foundational work is essential for unlocking the potential of **3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride** in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. calpaclab.com [calpaclab.com]
- 2. 3-(4-(Dimethylamino)Phenyl)Propanoic Acid Hydrochloride | C11H16CINO2 | CID 24721206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-[4-(Dimethylamino)phenyl]propanoic acid hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. prepchem.com [prepchem.com]
- 5. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Technical Guide: 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1323554#3-4-dimethylamino-phenyl-propionic-acid-hydrochloride-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com